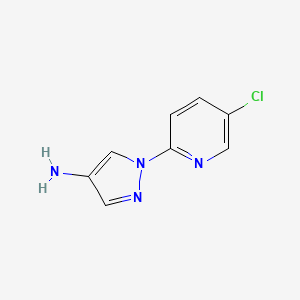

1-(5-Chloropyridin-2-yl)-1H-pyrazol-4-amine

Overview

Description

Scientific Research Applications

Hybrid Catalysts in Synthesis

Hybrid catalysts have shown significant importance in synthesizing pyranopyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries due to their synthetic applications and bioavailability. Such scaffolds, particularly 5H-pyrano[2,3-d]pyrimidines, are applicable in a wide range, but their core development is challenging due to structural complexities. Utilizing organocatalysts, metal catalysts, ionic liquid catalysts, and green solvents, among others, researchers have developed various synthetic pathways for these derivatives, highlighting the broad catalytic applications in developing lead molecules (Parmar, Vala, & Patel, 2023).

Antitubercular Activity

Research into 2-isonicotinoylhydrazinecarboxamide, 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, and related derivatives has demonstrated significant antitubercular activity against various strains of Mycobacterium, including drug-resistant strains. These findings highlight the potential for developing new leads for antitubercular compounds, with some derivatives showing comparable efficacy to existing drugs like isoniazid and better activity against non-tuberculous mycobacteria (Asif, 2014).

Heterocyclic Chemistry

Heterocyclic compounds, including those derived from pyrazole and pyridine, play a significant role in medicinal chemistry due to their diverse biological activities. Compounds like pyrazole are foundational in developing drugs and organic compounds with a wide range of applications, from anticancer to antimicrobial agents. This underscores the importance of such heterocyclic compounds in drug development and organic synthesis (Bhattacharya et al., 2022).

Kinase Inhibition

Pyrazolo[3,4-b]pyridine and related scaffolds have been extensively utilized in designing kinase inhibitors, which are crucial in treating various neuropsychiatric disorders. The versatility of these scaffolds in interacting with kinases through multiple binding modes makes them valuable in developing selective inhibitors for targets like dopamine D2 receptors, which are implicated in conditions such as schizophrenia and Parkinson's disease (Wenglowsky, 2013).

Safety and Hazards

Properties

IUPAC Name |

1-(5-chloropyridin-2-yl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-6-1-2-8(11-3-6)13-5-7(10)4-12-13/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQUFVKECADDOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)N2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

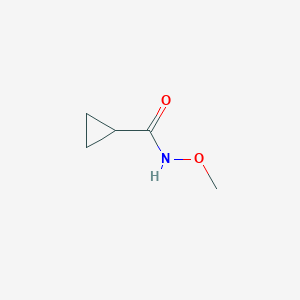

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Methylphenyl)sulfanyl]aniline](/img/structure/B1400730.png)

![N-[2-(4-bromophenyl)ethyl]cyclopentanamine](/img/structure/B1400736.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine hydrochloride](/img/structure/B1400744.png)

![6-Bromo-3,4-dihydro-4-oxo-spiro[2H-1-benzopyran-2,3'-pyrrolidine]-1'-carboxylic acid 1,1-dimethylethyl ester](/img/structure/B1400749.png)